molecular formula C10H18ClNO2 B3325329 Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride CAS No. 2101775-07-7

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Cat. No. B3325329
M. Wt: 219.71
InChI Key: JYCTVWROYBTWOH-QGGRMKRSSA-N
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Description

“Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2101775-07-7 . It has a molecular weight of 219.71 and its IUPAC name is methyl (1R,3s,5S)-9-azabicyclo [3.3.1]nonane-3-carboxylate hydrochloride . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9+; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 219.71 . The storage temperature for this compound is room temperature .

Scientific Research Applications

Analytical Method Development

Krishna et al. (2009) developed a high-performance liquid chromatographic method for determining exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key intermediate in the preparation of granisetron bulk drug. This method offers precision and accuracy for quantitative analysis in bulk drug samples, highlighting the compound's role in pharmaceutical manufacturing processes (Krishna et al., 2009).

NMR Studies for Structural Elucidation

Park et al. (2011) conducted detailed 1D and 2D NMR studies on various substituted 3-azabicyclo[3.3.1]nonan-9-ones, including methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride. These studies provide crucial insights into the compound's structure and stereochemistry, which is vital for developing new pharmaceuticals (Park et al., 2011).

Conformational Analysis

Arias-Pérez et al. (1995) examined ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a related compound, using 2D NMR spectroscopy. This study contributes to understanding the conformational behavior of related azabicyclo structures, which aids in designing structurally specific drugs (Arias-Pérez et al., 1995).

Spectroscopic Analysis

Iriepa et al. (1992) synthesized and analyzed 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-α(β)-ols using IR and NMR spectroscopy. Such studies are essential for the qualitative and quantitative assessment of similar compounds in research and development settings (Iriepa et al., 1992).

Synthesis and Binding Affinity Analysis

Chen et al. (1996) investigated 9-methyl-3 beta-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives for their binding affinity at the dopamine transporter. Although slightly different from the specified compound, this research provides insight into the potential neurological interactions of structurally similar compounds (Chen et al., 1996).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261 and P280 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

methyl (1S,5R)-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H/t7?,8-,9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCTVWROYBTWOH-QGGRMKRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@H]2CCC[C@@H](C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
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Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
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Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
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Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
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Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Reactant of Route 6
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

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